molecular formula C11H17N5O B11729891 2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11729891
M. Wt: 235.29 g/mol
InChI Key: CSSIECYWBDENKA-UHFFFAOYSA-N
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Description

2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound featuring two pyrazole rings connected by an ethan-1-ol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can be achieved through a multi-step process:

    Formation of 1,5-dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Alkylation: The 1,5-dimethyl-1H-pyrazole is then alkylated using formaldehyde and a secondary amine to form the 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino} derivative.

    Coupling with ethan-1-ol: The final step involves coupling the alkylated pyrazole with ethan-1-ol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the ethan-1-ol linker can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole rings, to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and participate in various chemical reactions, allowing it to modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol: Lacks the 1,5-dimethyl groups, resulting in different chemical properties.

    2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol: Has a different substitution pattern on the pyrazole rings.

Uniqueness

The presence of the 1,5-dimethyl groups in 2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These features can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-[4-[(1,5-dimethylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H17N5O/c1-9-10(6-13-15(9)2)5-12-11-7-14-16(8-11)3-4-17/h6-8,12,17H,3-5H2,1-2H3

InChI Key

CSSIECYWBDENKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)CCO

Origin of Product

United States

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